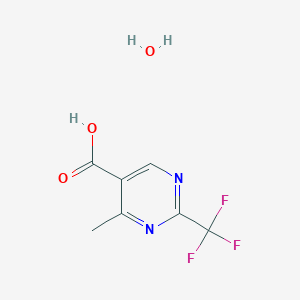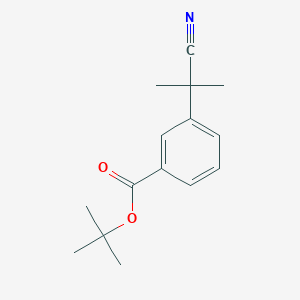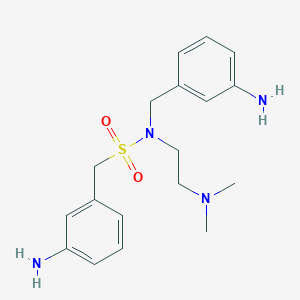
N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide is a complex organic compound that features multiple functional groups, including amine and sulfonamide groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 3-aminobenzylamine and 3-aminophenylmethanesulfonamide, followed by their coupling under specific conditions. Common reagents used in these reactions include reducing agents, catalysts, and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce primary or secondary amines.
科学的研究の応用
Chemistry
In chemistry, N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its amine groups can form hydrogen bonds, making it a candidate for drug design and development.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structure suggests it could act as an enzyme inhibitor or receptor antagonist.
Industry
In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique properties may make it valuable in various industrial processes.
作用機序
The mechanism of action of N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with these targets, potentially inhibiting their activity or altering their function. The sulfonamide group may also play a role in these interactions.
類似化合物との比較
Similar Compounds
Similar compounds include other sulfonamides and amine-containing molecules, such as:
- Sulfanilamide
- N-(2-Aminoethyl)-1-(3-aminophenyl)methanesulfonamide
- N-(3-Aminobenzyl)-1-(4-aminophenyl)methanesulfonamide
Uniqueness
N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide is unique due to its specific combination of functional groups and molecular structure. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C18H26N4O2S |
|---|---|
分子量 |
362.5 g/mol |
IUPAC名 |
1-(3-aminophenyl)-N-[(3-aminophenyl)methyl]-N-[2-(dimethylamino)ethyl]methanesulfonamide |
InChI |
InChI=1S/C18H26N4O2S/c1-21(2)9-10-22(13-15-5-3-7-17(19)11-15)25(23,24)14-16-6-4-8-18(20)12-16/h3-8,11-12H,9-10,13-14,19-20H2,1-2H3 |
InChIキー |
RILHYKNCDBCPSZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN(CC1=CC(=CC=C1)N)S(=O)(=O)CC2=CC(=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


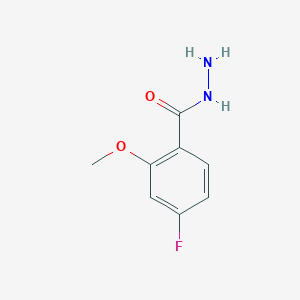
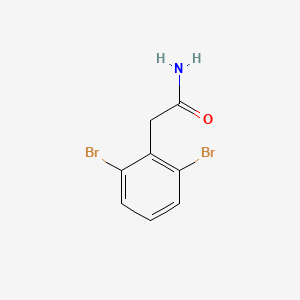
![7-Chloro-3-phenylbenzo[c]isoxazole](/img/structure/B13674676.png)

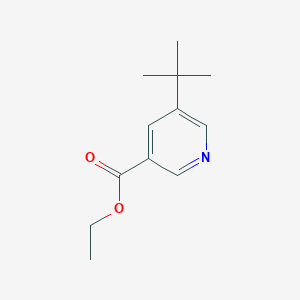
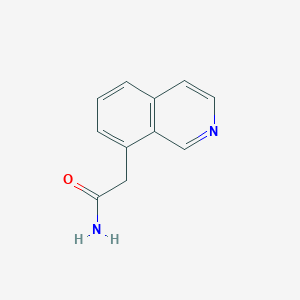
![5-Chloroisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B13674693.png)


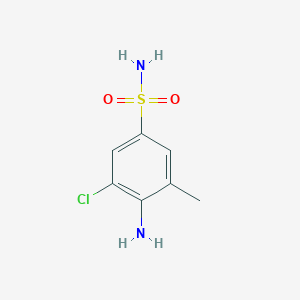
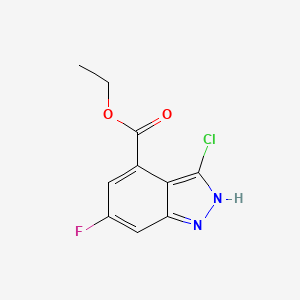
![6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B13674737.png)
